![molecular formula C12H13NO3 B14253007 2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione CAS No. 169331-29-7](/img/structure/B14253007.png)
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione is a compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a suitable amine, followed by further functionalization. One common method involves the reaction of phthalic anhydride with ®-2-amino-1-butanol under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as toluene or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solventless reactions and the use of renewable starting materials, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted isoindoline derivatives .
Scientific Research Applications
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and receptors.
Medicine: It shows promise as a lead compound for the development of new drugs, particularly for neurological disorders.
Industry: It is used in the production of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of 2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of dopamine receptors, which are involved in neurological processes. The compound binds to the receptor and alters its conformation, thereby affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the hydroxyl and butyl groups.
N-isoindoline-1,3-dione: Another isoindoline derivative with different substituents.
Uniqueness
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with dopamine receptors sets it apart from other isoindoline derivatives .
Properties
CAS No. |
169331-29-7 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO3/c1-2-8(7-14)13-11(15)9-5-3-4-6-10(9)12(13)16/h3-6,8,14H,2,7H2,1H3/t8-/m1/s1 |
InChI Key |
IBGZCJUHWHWXSL-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](CO)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CCC(CO)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


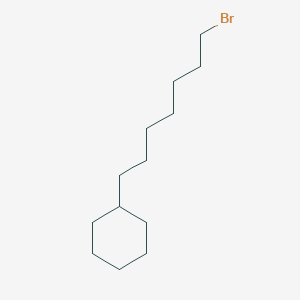
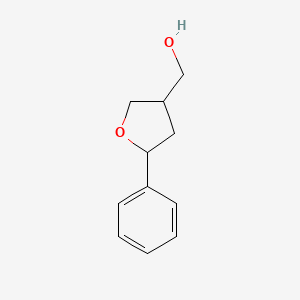
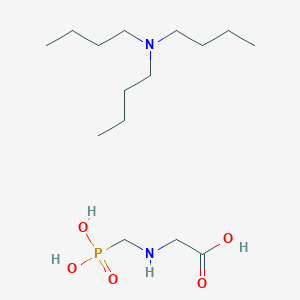
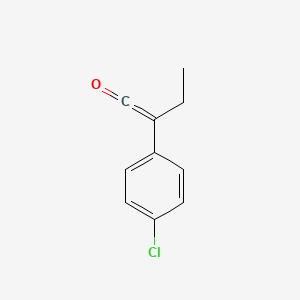
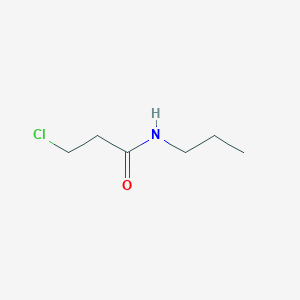
![4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine](/img/structure/B14252945.png)
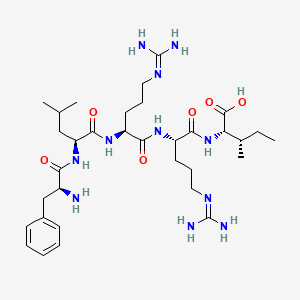
![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)
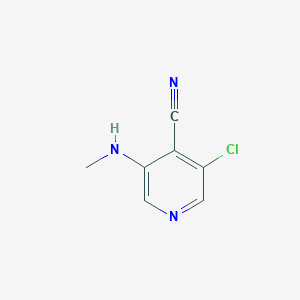
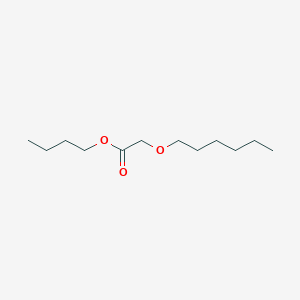
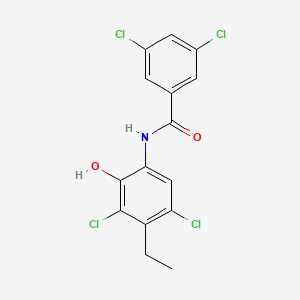
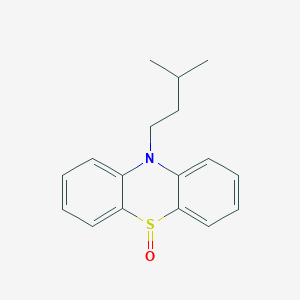
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)
